N-Butyl L-Cbz-isoleucinamide

Lipophilicity ADME Property Prediction Peptide Lead Optimization

PROCURE WITH CONFIDENCE: N-Butyl L-Cbz-isoleucinamide (CAS 1423037-56-2) is a strategic Cbz-protected L-isoleucine N-butylamide with confirmed stereochemistry. Replace imprecise analogs: its tailored CLogP (~3.2) avoids the bioavailability pitfalls of N-benzyl variants, while the orthogonal Cbz group enables sequential Boc/Fmoc deprotection. Essential for reproducible multi-step peptide synthesis, enantiomeric purity determination, and stable protease substrates in complex biological matrices.

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
Cat. No. B8071888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl L-Cbz-isoleucinamide
Molecular FormulaC18H28N2O3
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C18H28N2O3/c1-4-6-12-19-17(21)16(14(3)5-2)20-18(22)23-13-15-10-8-7-9-11-15/h7-11,14,16H,4-6,12-13H2,1-3H3,(H,19,21)(H,20,22)
InChIKeyXPCLVVBKQSEWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl L-Cbz-isoleucinamide: Core Identity and Structural Profile for Procurement Decisions


N-Butyl L-Cbz-isoleucinamide (CAS 1423037-56-2) is a protected amino acid derivative belonging to the class of Cbz (benzyloxycarbonyl)-protected α-amino acid amides, specifically incorporating an L-isoleucine scaffold with an N-butyl amide terminus [1]. It is primarily utilized as a chiral building block and synthetic intermediate in peptide chemistry, medicinal chemistry lead optimization, and enantiomeric analysis, with its procurement value determined by structural specificity rather than direct biological activity .

Why N-Butyl L-Cbz-isoleucinamide Cannot Be Replaced by Generic Cbz-Isoleucine Derivatives


Substitution with structurally related compounds such as N-Benzyl L-Cbz-isoleucinamide, N-Cyclopentyl L-Z-isoleucinamide, or Cbz-L-isoleucinamide introduces distinct steric, electronic, and lipophilic alterations that fundamentally change chromatographic retention behavior, peptide coupling kinetics, and subsequent deprotection or cleavage profiles [1]. Procurement of a generic analog without verifying N-terminal substitution identity introduces unacceptable reproducibility risk in multi-step synthetic sequences where the N-alkyl amide moiety serves as a non-cleavable terminus or a structural determinant of downstream molecular recognition events .

N-Butyl L-Cbz-isoleucinamide: Quantitative Evidence Supporting Differentiated Selection Over Analogs


N-Butyl Amide Versus N-Benzyl Amide: CLogP Differential and Lipophilicity-Driven Selection Rationale

In medicinal chemistry campaigns where isoleucinamide derivatives serve as peptidomimetic scaffolds or terminal capping groups, the N-butyl substituent on N-Butyl L-Cbz-isoleucinamide confers a calculated partition coefficient (CLogP) of approximately 3.2, whereas the corresponding N-benzyl analog (N-Benzyl L-Cbz-isoleucinamide) exhibits a substantially higher CLogP of approximately 4.1 . This differential of approximately 0.9 log units translates to a roughly 8-fold difference in lipophilicity, a parameter that directly impacts membrane permeability, aqueous solubility, and plasma protein binding in the context of peptide-to-small-molecule transition efforts [1].

Lipophilicity ADME Property Prediction Peptide Lead Optimization

Cbz Protecting Group Orthogonality: Quantitative Deblocking Selectivity Versus Boc and Fmoc Analogs

The carbobenzoxy (Cbz) protecting group on N-Butyl L-Cbz-isoleucinamide is quantitatively removable under hydrogenolytic conditions (H₂, Pd/C) with >95% conversion within 2-4 hours at room temperature, while remaining completely intact under the acidic conditions (TFA or HCl/dioxane) required for Boc group removal and under the basic conditions (piperidine) required for Fmoc group removal [1]. This orthogonal stability profile is in contrast to N-Boc-L-isoleucine N-butylamide, which undergoes >99% deprotection within 30 minutes in 50% TFA/DCM, and N-Fmoc-L-isoleucine N-butylamide, which is >95% deprotected within 20 minutes in 20% piperidine/DMF [2].

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Chiral Purity Specification: HPLC-Verified Enantiomeric Excess Data

Commercially sourced N-Butyl L-Cbz-isoleucinamide (CAS 1423037-56-2) is supplied with a minimum HPLC purity specification of 95% (area normalization at 210-220 nm) . Chiral HPLC analysis using polysaccharide-based chiral stationary phases (e.g., Chiralpak IA or Chiralcel OD-H) under normal-phase conditions (hexane/isopropanol mobile phase) resolves the L-isoleucine-derived enantiomer from its D-isoleucine counterpart with baseline separation (resolution Rs >1.5) [1].

Chiral Purity Enantiomeric Excess Quality Control

Hydrophobicity-Dependent CCK Receptor Antagonist Potency: Class-Level Evidence for Side Chain-Dependent Activity

In a systematic evaluation of 28 carbobenzoxy (Cbz) amino acids for cholecystokinin (CCK) receptor antagonist activity using dispersed acini from guinea pig pancreas, the potencies with which these derivatives inhibited CCK-stimulated amylase secretion varied 100-fold, with inhibition potency correlating strongly with amino acid side chain hydrophobicity [1]. While N-Butyl L-Cbz-isoleucinamide was not among the specific compounds tested, the isoleucine side chain (sec-butyl group) falls within the intermediate hydrophobicity range that exhibited measurable, albeit moderate, antagonist activity, as distinct from the inactivity of Cbz-alanine and Cbz-glycine and the high potency of Cbz-cystine [2].

Cholecystokinin Receptor Structure-Activity Relationship Hydrophobicity

Molecular Weight Differential: Impact on Synthetic Intermediate Handling and Scale-Up Feasibility

N-Butyl L-Cbz-isoleucinamide has a molecular weight of 320.43 g/mol . Compared to N-Cyclopentyl L-Z-isoleucinamide (MW 332.4 g/mol) [1], the target compound is approximately 3.6% lighter, and compared to bulkier N-aryl substituted isoleucinamide derivatives (MW typically >400 g/mol), the target compound offers a 20-25% lower molecular weight [2]. Lower molecular weight correlates directly with higher molar yield per unit mass of starting material and reduced solvent consumption during purification steps.

Molecular Weight Scale-Up Feasibility Cost Efficiency

N-Alkyl Amide Metabolic Stability: Comparative Resistance to Amidase-Mediated Hydrolysis

N-alkyl amides, including N-butyl amides, demonstrate significantly enhanced resistance to enzymatic hydrolysis by serum amidases compared to primary amides [1]. In class-level studies of peptidomimetics, N-alkyl substitution on the C-terminal amide increased in vitro half-life in human plasma by 2- to 10-fold relative to the corresponding unsubstituted primary amide, with the magnitude of stabilization correlating with alkyl chain length and branching [2]. N-Butyl L-Cbz-isoleucinamide, bearing a four-carbon linear N-alkyl chain, is predicted to exhibit metabolic half-life extension within this range relative to Cbz-L-isoleucinamide (primary amide).

Metabolic Stability Amidase Resistance Peptidomimetic Design

N-Butyl L-Cbz-isoleucinamide: Validated Application Scenarios Derived from Quantitative Evidence


Chiral Building Block for Peptidomimetic Lead Optimization Requiring Controlled Lipophilicity

In medicinal chemistry programs optimizing peptide-derived hits toward drug-like small molecules, N-Butyl L-Cbz-isoleucinamide serves as a C-terminal capping group that maintains the chiral integrity of the isoleucine scaffold while contributing a calculated CLogP of approximately 3.2—a value within the favorable range for oral bioavailability . This contrasts with the N-benzyl analog (CLogP ≈ 4.1), which may exceed optimal lipophilicity thresholds and increase the risk of poor solubility or off-target pharmacology [1]. The Cbz protecting group remains orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups, enabling sequential deprotection in convergent synthetic strategies [2].

Enantiomeric Standard for Chiral HPLC Method Development and Quality Control

The defined stereochemistry of N-Butyl L-Cbz-isoleucinamide (L-isoleucine-derived, CAS 1423037-56-2) and its commercial availability at ≥95% HPLC purity make it suitable as a reference standard for developing and validating chiral chromatographic methods . Chiral stationary phases derived from N-Cbz α-amino acid n-butylamides have been demonstrated to provide effective enantiomeric separation of amino acid derivatives [1]. The compound can be employed to establish system suitability parameters (retention time reproducibility, resolution Rs) and to quantify enantiomeric excess in synthetic batches of N-alkyl isoleucinamide derivatives.

Intermediate for Protease Substrate Design with Enhanced Metabolic Stability

For researchers developing fluorogenic or chromogenic protease substrates, the N-butyl amide terminus confers increased resistance to non-specific amidase cleavage compared to primary amide analogs . This property is essential for assay reliability in complex biological matrices (plasma, cell lysates) where background amidase activity can generate false-positive signals or degrade the substrate prior to target protease engagement. The Cbz protecting group on N-Butyl L-Cbz-isoleucinamide further modulates steric accessibility to the scissile bond, a design feature exploited in fluorogenic substrates such as BZiPAR (bis-Cbz-isoleucyl-prolyl-arginine amide) for protease activity measurement [1].

Scaffold for CCK Receptor Antagonist SAR Exploration with Defined Hydrophobicity

Class-level evidence from a systematic evaluation of 28 Cbz-amino acids demonstrates that side chain hydrophobicity is a primary determinant of CCK receptor antagonist potency, with activity varying 100-fold across the series . N-Butyl L-Cbz-isoleucinamide, incorporating the sec-butyl side chain of isoleucine, occupies an intermediate hydrophobicity position within this structure-activity landscape [1]. This makes it a rational starting point for SAR studies where neither minimal activity (as with Cbz-alanine) nor maximal hydrophobicity-driven potency (as with Cbz-cystine) is the initial objective, allowing for bidirectional optimization through further N-alkyl or side-chain modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Butyl L-Cbz-isoleucinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.